molecular formula C7H15NO B3349333 2-(Pyrrolidin-2-yl)propan-2-ol CAS No. 214626-52-5

2-(Pyrrolidin-2-yl)propan-2-ol

Cat. No.: B3349333
CAS No.: 214626-52-5
M. Wt: 129.2 g/mol
InChI Key: PSXWGNIMIRRWRB-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-2-yl)propan-2-ol: is an organic compound featuring a pyrrolidine ring attached to a propanol group. This compound is of interest due to its unique structure, which combines a secondary amine with an alcohol functional group. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrrolidin-2-yl)propan-2-ol typically involves the reaction of pyrrolidine with acetone under controlled conditions. One common method is the reductive amination of acetone with pyrrolidine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an inert atmosphere, often under reflux conditions, to ensure complete conversion and high yield.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and scalability. The use of catalytic hydrogenation in the presence of a suitable catalyst, such as palladium on carbon, can also be employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrrolidin-2-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Thionyl chloride or phosphorus tribromide for halogenation; tosyl chloride for sulfonation.

Major Products:

    Oxidation: 2-(Pyrrolidin-2-yl)propan-2-one.

    Reduction: 2-(Pyrrolidin-2-yl)propanamine.

    Substitution: 2-(Pyrrolidin-2-yl)propyl halides or sulfonates.

Scientific Research Applications

Chemistry: 2-(Pyrrolidin-2-yl)propan-2-ol is used as a chiral auxiliary in asymmetric synthesis, particularly in aldol reactions. Its ability to induce stereoselectivity makes it valuable in the synthesis of enantiomerically pure compounds.

Biology: The compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its structural features allow for the exploration of new pharmacophores in drug discovery.

Medicine: Research into this compound includes its use in the development of novel therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it a useful intermediate in the synthesis of polymers and advanced materials.

Comparison with Similar Compounds

    2-(Pyrrolidin-2-yl)ethanol: Similar structure but with an ethyl group instead of a propyl group.

    2-(Pyrrolidin-2-yl)propan-1-ol: Similar structure but with the hydroxyl group on the first carbon of the propyl chain.

    2-(Pyrrolidin-2-yl)propan-2-one: The ketone analog of 2-(Pyrrolidin-2-yl)propan-2-ol.

Uniqueness: this compound is unique due to the presence of both a secondary amine and a tertiary alcohol in its structure. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to act as a chiral auxiliary further enhances its value in asymmetric synthesis, setting it apart from similar compounds.

Properties

IUPAC Name

2-pyrrolidin-2-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXWGNIMIRRWRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214626-52-5
Record name 2-(pyrrolidin-2-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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